4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione
Description
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2S/c12-8-2-1-7(3-9(8)13)4-14-10(15)5-17-6-11(14)16/h1-3H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAGEVXOAOVRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331908 | |
| Record name | 4-[(3,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666725 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338953-76-7 | |
| Record name | 4-[(3,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione typically involves the reaction of 3,4-dichlorobenzyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then oxidized to form the dione functionality, completing the synthesis of the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dione functionality.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the original compound .
Scientific Research Applications
4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione is a compound of significant interest in various fields of scientific research, particularly in chemistry, biology, and medicine. This article explores its applications, mechanisms of action, and relevant case studies.
Structural Features
The compound features a thiomorpholine ring with dichlorobenzyl substitution and two carbonyl groups. This unique structure contributes to its diverse biological activities.
Chemistry
This compound serves as a valuable building block in organic synthesis. It is utilized to create complex molecules through various chemical reactions such as:
- Nucleophilic Substitution : The dichlorobenzyl group can be replaced by various nucleophiles.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield alcohol derivatives.
Biology
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies have shown that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Preliminary research indicates that it may induce apoptosis in cancer cells by modulating specific signaling pathways.
Medicine
In the pharmaceutical domain, this compound is explored for:
- Therapeutic Applications : Its potential as a lead compound in drug development for treating infections and cancers.
- Drug Formulation : Investigated for its role in enhancing the efficacy of existing medications through combination therapies.
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 47.5 µg/mL |
Anticancer Activity Study
In vitro studies assessed the cytotoxic effects on different cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 5.36 |
| HepG2 | 10.10 |
These findings suggest that the compound has potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound shares structural motifs with several analogs, as outlined below:
Table 1: Comparative Analysis of Key Structural Analogs
Key Differences and Implications
Core Heterocycle: The thiomorpholine dione core (target compound) contains sulfur, which may increase lipophilicity and alter hydrogen-bonding capacity compared to methazole (oxadiazolidine dione) or RI-1 (morpholine-containing pyrrole dione) .
Substituent Effects: The 3,4-dichlorophenyl group (target compound, methazole, RI-1) is associated with enhanced bioactivity in herbicides and pharmaceuticals due to its electron-withdrawing nature and resistance to oxidative degradation . 4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione (monochloro analog) lacks the second chlorine, likely reducing steric bulk and electron-withdrawing effects, which could lower binding affinity but improve solubility .
Functional Group Modifications :
- The sulfonyl group in 4-[(3,4-dichlorophenyl)sulfonyl]thiomorpholine increases electrophilicity, making it a candidate for nucleophilic substitution reactions, unlike the methyl group in the target compound .
Biological Activity
4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound features a thiomorpholine core with two keto groups at positions 3 and 5, and a dichlorobenzyl substituent. Its molecular formula is , and it has a molecular weight of 292.16 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.16 g/mol |
| Boiling Point | Not specified |
| Solubility | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains as well as fungi. The compound has been particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL in some assays.
Anticancer Potential
In addition to its antimicrobial properties, the compound is being investigated for its anticancer potential. Studies have suggested that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . Further research is needed to elucidate the exact pathways through which it exerts these effects.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors within microbial and cancer cells. It is believed to bind to target sites, altering their activity and leading to inhibition of growth or metabolic processes. Detailed studies are ongoing to identify these interactions more precisely.
Study on Antimicrobial Activity
A study conducted on derivatives of thiomorpholine compounds demonstrated that this compound had significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that the dichlorobenzyl group plays a crucial role in enhancing the compound's antimicrobial efficacy .
Anticancer Research
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The findings suggest that it may act as a potential lead compound for the development of new anticancer agents .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione | Moderate | Low |
| 4-(Chlorobenzyl)thiomorpholine-3,5-dione | Low | Moderate |
| 4-(Nitrophenyl)methylthiomorpholine-3,5-dione | Moderate | High |
This comparison highlights the distinct biological profiles associated with different substitutions on the thiomorpholine core.
Q & A
Q. What are the common synthetic routes for preparing 4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione, and what experimental conditions optimize yield?
Synthesis typically involves cyclocondensation reactions. For example, thiomorpholine-dione derivatives are synthesized via refluxing thiosemicarbazide derivatives with chloroacetic acid and aromatic aldehydes in a DMF-acetic acid solvent system (2–3 hours, 80–100°C). Key parameters include stoichiometric ratios (e.g., 1:1 thiosemicarbazide to chloroacetic acid), sodium acetate as a base catalyst, and recrystallization in DMF-ethanol mixtures to purify products . Yield optimization may require adjusting reaction time, solvent polarity, or microwave-assisted synthesis to reduce side-product formation.
Q. How can structural characterization of this compound be performed to confirm its purity and configuration?
Use a combination of:
- NMR spectroscopy : H and C NMR to identify aromatic protons (δ 6.8–7.4 ppm) and thiomorpholine-dione carbonyl signals (δ 170–175 ppm).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for morpholine-dione analogs .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHClNOS) and isotopic patterns.
- FT-IR : Confirm carbonyl stretching vibrations (1650–1750 cm) and C-S bonds (600–700 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the 3,4-dichlorophenyl moiety?
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO) or electron-donating (-OCH) groups on the phenyl ring to assess effects on bioactivity (e.g., enzyme inhibition).
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions, such as hydrogen bonding between the thiomorpholine-dione core and target proteins .
- In vitro assays : Test analogs against disease-relevant targets (e.g., kinases, bacterial enzymes) and correlate activity with substituent electronic/steric properties.
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data for thiomorpholine-dione derivatives?
- Reaction reproducibility : Verify stoichiometry, solvent purity, and heating methods (e.g., oil bath vs. microwave). For example, DMF-acetic acid mixtures may degrade at prolonged reflux, reducing yields .
- Bioactivity variability : Standardize assay protocols (e.g., cell lines, incubation times) and validate compound stability under assay conditions (e.g., pH, temperature).
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., substituent lipophilicity vs. solubility) .
Q. What mechanistic insights can be gained from studying the reactivity of the thiomorpholine-dione core under nucleophilic or electrophilic conditions?
- Nucleophilic attack : React with amines or thiols in anhydrous THF to form substituted derivatives, monitoring progress via TLC or LC-MS. For example, LiAlH reduction may yield diol intermediates .
- Electrophilic substitution : Investigate halogenation or nitration at the aromatic ring to probe regioselectivity.
- Kinetic studies : Use UV-Vis or F NMR (if fluorinated analogs are used) to track reaction rates and propose intermediates .
Q. What computational methods are effective for predicting the physicochemical properties or metabolic stability of this compound?
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
- ADMET modeling : Use tools like SwissADME to estimate logP, solubility, and cytochrome P450 interactions.
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or proteins to assess membrane permeability or binding kinetics .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., LiAlH reductions) .
- Data validation : Cross-reference spectral data with NIST databases to ensure accuracy .
- Advanced instrumentation : Synchrotron X-ray sources improve resolution for challenging crystallographic analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
